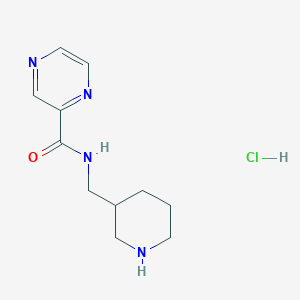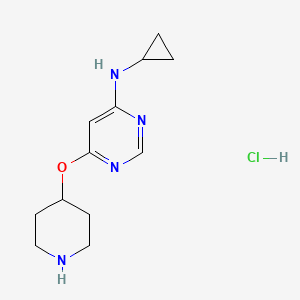
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) can be achieved through several methods. One common approach involves the condensation reaction and decarboxylation of diethyl malonate with 3-nitro-5-chloropyridine, followed by reduction . The reaction conditions typically involve the use of sodium and a suitable solvent.
Industrial Production Methods
Industrial production methods for 2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyridine-2-carboxylic acid:
2-Methylpyridine-3-carboxylic acid: This compound has a similar carboxylic acid group but differs in the position of the methyl group.
2-Amino-3-methylpyridine: Similar in structure but lacks the carboxylic acid group.
Uniqueness
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Propiedades
Número CAS |
53636-67-2 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-amino-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,8H2,1H3,(H,10,11) |
Clave InChI |
IVSRJDYLHFTVIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)C(=O)O)N |
SMILES canónico |
CC1=CC(=C(N=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















